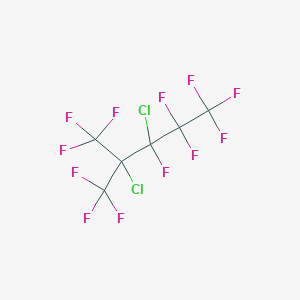
2,3-二氯九氟-2-(三氟甲基)戊烷
描述
2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule. This compound is used in various scientific research applications due to its distinctive chemical structure.
科学研究应用
2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in the synthesis of other fluorinated compounds.
Biology: In the study of fluorinated biomolecules and their interactions.
Medicine: For the development of pharmaceuticals with enhanced stability and bioavailability.
Industry: In the production of advanced materials and coatings.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation process, which involves the addition of trifluoromethyl radicals to a suitable precursor . This reaction is often carried out under controlled conditions using specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the precursor compounds are subjected to fluorinating agents under high pressure and temperature. The use of specialized equipment and safety protocols is essential due to the highly reactive nature of fluorine.
化学反应分析
Types of Reactions
2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: Where chlorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.
Radical Reactions: Particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: Such as elemental fluorine or fluorine-containing compounds.
Catalysts: Including metal-based catalysts for facilitating radical reactions.
Solvents: Such as dichloromethane or acetonitrile, which provide a suitable medium for the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while radical reactions can produce complex fluorinated organic compounds.
作用机制
The mechanism of action of 2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances the compound’s ability to participate in various chemical reactions, often through radical intermediates. These interactions can lead to the formation of stable products with unique properties .
相似化合物的比较
Similar Compounds
- 2,3-Dichlorononafluoro-2-(difluoromethyl)pentane
- 2,3-Dichlorononafluoro-2-(pentafluoroethyl)pentane
- 2,3-Dichlorononafluoro-2-(hexafluoropropyl)pentane
Uniqueness
2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable for various scientific and industrial applications .
属性
IUPAC Name |
2,3-dichloro-1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F12/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHDZBVFOMETSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)Cl)(C(F)(F)F)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604005 | |
| Record name | 2,3-Dichloro-1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80201-33-8 | |
| Record name | 2,3-Dichloro-1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


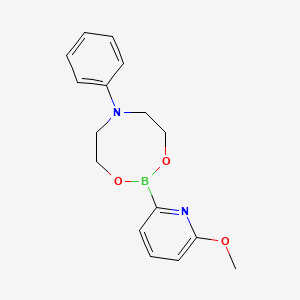
![Benzyl {(2S)-4-methyl-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}carbamate](/img/structure/B1612647.png)
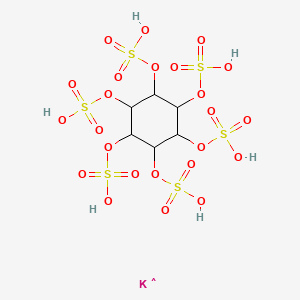
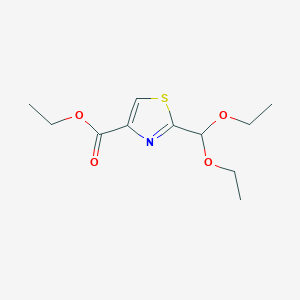
![S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride](/img/structure/B1612650.png)
![3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole](/img/structure/B1612651.png)
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid](/img/structure/B1612652.png)


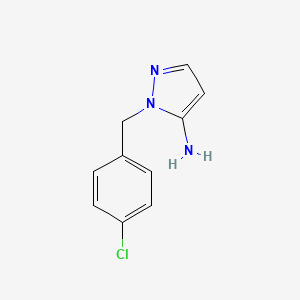
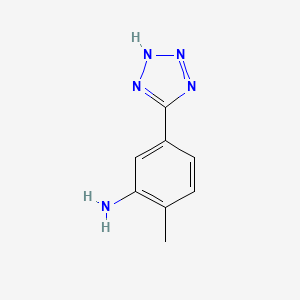
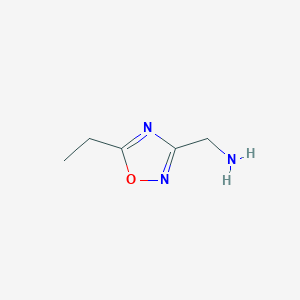
![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B1612664.png)
![2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde](/img/structure/B1612665.png)
